Methyl 2,4-dinitrobenzoate
Overview
Description
Methyl 2,4-dinitrobenzoate is a chemical compound that is structurally related to various other nitrobenzoate derivatives. While the specific compound is not directly studied in the provided papers, related compounds such as methyl 3,5-dinitrobenzoate have been analyzed, which can offer insights into the properties and behaviors that methyl 2,4-dinitrobenzoate may exhibit .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of a methyl benzoate with nitro groups in specific positions on the benzene ring. For instance, methyl 3,5-dinitrobenzoate is formed by introducing nitro groups at the 3 and 5 positions of the benzene ring . The synthesis process can vary depending on the desired substitution pattern and the starting materials used.
Molecular Structure Analysis
The molecular structure of nitrobenzoate derivatives is characterized by the presence of nitro groups attached to a benzene ring, which significantly influences the compound's properties. For example, the structure of methyl 3,5-dinitrobenzoate consists of a benzene ring with two nitro groups and a methyl ester group, which are responsible for its chemical behavior . The exact orientation and position of these groups can affect the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
Nitrobenzoate derivatives can participate in various chemical reactions, primarily due to the reactivity of the nitro groups. These compounds can undergo reactions such as reduction, which can lead to the formation of aminobenzoates, or they can act as electrophiles in nucleophilic aromatic substitution reactions. The presence of the ester group also allows for reactions typical of carboxylic acid derivatives, such as hydrolysis or transesterification .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzoate derivatives are influenced by the presence of nitro groups and the ester functionality. These groups can affect the compound's melting point, solubility, and stability. For example, methyl 3,5-dinitrobenzoate forms simple chains through hydrogen bonding, which can impact its crystal structure and melting point . The electron-withdrawing nature of the nitro groups also affects the compound's acidity and reactivity.
Scientific Research Applications
1. Monitoring of Dinitrotoluene Exposure
Methyl 2,4-dinitrobenzoate is crucial in the biological monitoring of dinitrotoluene. It is the main metabolite of 2,4-dinitrotoluene and is detectable in the urine of individuals exposed to dinitrotoluene, commonly used in explosives. This detection is vital for occupational health, especially among workers in the explosives industry (Angerer & Weismantel, 1998).
2. Studies in Nucleophilic Substitution Reactions
Research has been conducted on the kinetics of nucleophilic substitution reactions of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines. These studies provide valuable insights into the reaction mechanisms and are significant for understanding chemical reactivity and synthesis (Fathalla & Hamed, 2006).
3. Quantum-chemical Simulations
Methyl 2,4-dinitrobenzoate derivatives have been a subject in quantum-chemical simulations. These simulations are key to understanding the interaction of these molecules with other ions and molecules, which is crucial for designing new materials and drugs (Blokhin et al., 2019).
4. Antifungal Properties
Certain derivatives of methyl 2,4-dinitrobenzoate demonstrate significant antifungal activity. This finding has implications for developing new fungicides and understanding the biological activity of nitrobenzoates (Lehtonen et al., 1972).
5. Structural Studies in Crystallography
Methyl 2,4-dinitrobenzoate is also studied in crystallography, providing insights into molecular interactions and packing in crystals. These studies are fundamental in the field of material science and molecular engineering (Vasconcelos et al., 2006).
6. Serum Creatinine Assay Development
It has been utilized in developing assays for serum creatinine, an important biomarker in medical diagnostics. This application highlights its role in clinical chemistry and diagnostics (Parekh & Sims, 1977).
7. Optical Crystal Studies
Methyl 2,4-dinitrobenzoate derivatives are used in the synthesis and study of new optical crystals. These studies are essential for the development of new materials with potential applications in electronics and photonics (Sathya et al., 2018).
properties
IUPAC Name |
methyl 2,4-dinitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUVWLHWKLGWBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892586 | |
Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dinitrobenzoate | |
CAS RN |
18959-17-6 | |
Record name | Benzoic acid, 2,4-diniro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018959176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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